molecular formula C17H21NO2 B1656647 4-(3-Naphthalen-2-yloxypropyl)morpholine CAS No. 5360-38-3

4-(3-Naphthalen-2-yloxypropyl)morpholine

Cat. No.: B1656647
CAS No.: 5360-38-3
M. Wt: 271.35 g/mol
InChI Key: QHPRQVUQAVCQSK-UHFFFAOYSA-N
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Description

4-(3-Naphthalen-2-yloxypropyl)morpholine is a morpholine derivative characterized by a naphthalene ring linked via an oxypropyl chain to the morpholine moiety. Morpholine derivatives are widely explored in medicinal chemistry due to their versatility in modulating solubility, bioavailability, and target interactions. The naphthalene group in this compound likely enhances lipophilicity, which could influence membrane permeability and binding to hydrophobic targets .

Properties

CAS No.

5360-38-3

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

4-(3-naphthalen-2-yloxypropyl)morpholine

InChI

InChI=1S/C17H21NO2/c1-2-5-16-14-17(7-6-15(16)4-1)20-11-3-8-18-9-12-19-13-10-18/h1-2,4-7,14H,3,8-13H2

InChI Key

QHPRQVUQAVCQSK-UHFFFAOYSA-N

SMILES

C1COCCN1CCCOC2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1COCCN1CCCOC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Anti-Trypanosomal Morpholine Derivatives

4-[3-(4-Phenoxyphenyl)-1H-pyrazol-5-yl]morpholine (IC₅₀: 1.0 µM against T. b. rhodesiense)

  • Key Features: Incorporates a pyrazole ring and phenoxyphenyl group.
  • Activity : Demonstrates stage-specific anti-parasitic activity. The pyrazole ring is critical for potency, as substitution with isoxazole or nitrophenyl groups reduces activity by 6- to 18-fold .
  • However, increased steric bulk could reduce solubility.

1-[3-(4-Phenoxyphenyl)-1H-pyrazol-5-yl]piperazine (IC₅₀: 1.1 µM)

  • Key Features : Replaces morpholine with piperazine.
  • Activity : Similar potency but highlights the importance of the heterocyclic amine. Morpholine’s oxygen atom may offer better hydrogen-bonding capacity than piperazine .

EP2 Receptor Potentiators

CID2992168 (4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine)

  • Key Features : Trisubstituted pyrimidine core with morpholine.
  • Activity : Morpholine derivatives outperform piperidine and pyrrolidine analogs in EP2 receptor potentiation, suggesting morpholine’s electron-rich oxygen enhances interactions .

Local Anesthetics and Structural Analogs

Fomocine (4-[3-[4-(phenoxymethyl)phenyl]propyl]morpholine)

  • Key Features: Phenoxymethylphenyl substituent.
  • Application: Marketed as a local anesthetic (Erbocain). The phenoxy group balances lipophilicity and solubility, a design principle that may extend to naphthalene-containing analogs .

Physicochemical Modifiers

4-(2-Hydroxypropyl)morpholine

  • Key Features : Hydroxypropyl group increases hydrophilicity (logP: ~0.5).

4-[3-(2-Chloro-4-phenylphenoxy)propyl]morpholine

  • Key Features : Chlorinated biphenyl ether substituent.
  • Comparison : The chloro group introduces electronegativity, which may enhance dipole interactions compared to the naphthalene group’s planar aromatic system .

Structural and Functional Data Table

Compound Name Substituent/Scaffold Biological Activity Key Structural Insights
4-(3-Naphthalen-2-yloxypropyl)morpholine Naphthalene-oxypropyl Not reported High lipophilicity, bulky
4-[3-(4-Phenoxyphenyl)-1H-pyrazol-5-yl]morpholine Phenoxyphenyl-pyrazole 1.0 µM (anti-trypanosomal) Pyrazole critical for activity
CID2992168 Pyrimidine-morpholine High EP2 potentiation Morpholine enhances potency
Fomocine Phenoxymethylphenyl Local anesthetic Balanced solubility
4-(2-Hydroxypropyl)morpholine Hydroxypropyl Solubility modifier Hydrophilic

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